(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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Overview
Description
(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods such as cyclization reactions. For (3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone, a common approach might involve the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of Substituents: The amino and methoxy groups can be introduced through nucleophilic substitution reactions, while the chlorophenyl group can be added via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for constructing complex benzofuran derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with molecular targets in biological systems. For instance, benzofuran derivatives are known to inhibit enzymes or receptors, leading to various pharmacological effects. The specific pathways and targets depend on the functional groups present in the compound and their interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A furocoumarin with phototoxic properties used in the treatment of skin diseases.
Bergapten: Another furocoumarin with anti-inflammatory and anticancer activities.
Uniqueness
(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
182124-38-5 |
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Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
(3-amino-5-methoxy-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C16H12ClNO3/c1-20-11-6-7-13-12(8-11)14(18)16(21-13)15(19)9-2-4-10(17)5-3-9/h2-8H,18H2,1H3 |
InChI Key |
VNJATHHOCHNDFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2N)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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